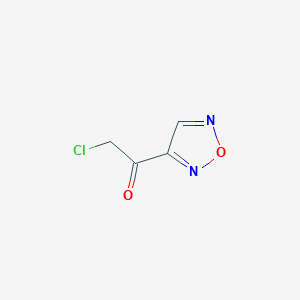
6-Chloro-5-nitropyridin-2(1H)-one
Descripción general
Descripción
6-Chloro-5-nitropyridin-2(1H)-one, also known as CNP, is a compound with potential implications in various fields of research and industry. It has a molecular weight of 174.54 and its IUPAC name is 6-chloro-5-nitro-2(1H)-pyridinone .
Synthesis Analysis
The synthesis of this compound involves a reaction of 2-chloro-6-methoxy-3-nitropyridine in concentrated hydrochloric acid . The reaction mixture is stirred at 90 degrees Celsius for 16 hours . After the reaction, the mixture is neutralized with NaOH and extracted with EtOAc . The organic phases are combined, washed with brine, and dried over Na2SO4 .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3ClN2O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H,7,9) . This indicates the presence of 5 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms in the molecule .Chemical Reactions Analysis
In one reaction, this compound (intermediate 132) is reacted with di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran under nitrogen . The reaction mixture is stirred at ambient temperature for 2 days . The reaction mixture is then filtered and the filtrate evaporated to leave a viscous oil .Physical And Chemical Properties Analysis
This compound is a brown solid . It should be stored at temperatures between 0-8 degrees Celsius .Aplicaciones Científicas De Investigación
6-Chloro-5-nitropyridin-2(1H)-one has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its potential ability to inhibit the activity of enzymes involved in the synthesis of prostaglandins. In materials science, this compound has been studied for its potential use as a corrosion inhibitor in metal alloys. In biochemistry, this compound has been studied for its potential ability to inhibit the activity of enzymes involved in the synthesis of nucleic acids.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-nitropyridin-2(1H)-one is not fully understood. However, it is believed that this compound is able to bind to active sites on enzymes involved in the synthesis of prostaglandins and nucleic acids, thereby inhibiting their activity. It is also believed that this compound is able to form complexes with metal ions, which may explain its potential use as a corrosion inhibitor in metal alloys.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been studied for its potential ability to inhibit the activity of enzymes involved in the synthesis of prostaglandins and nucleic acids. In addition, this compound has been studied for its potential ability to form complexes with metal ions and act as a corrosion inhibitor in metal alloys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Chloro-5-nitropyridin-2(1H)-one in laboratory experiments include its low cost, availability, and ease of synthesis. The main limitation of this compound is its lack of specificity, as it has the potential to interact with a wide range of enzymes and metal ions.
Direcciones Futuras
Future research on 6-Chloro-5-nitropyridin-2(1H)-one should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further research should focus on optimizing the synthesis of this compound and exploring its potential applications in medicinal chemistry, materials science, and biochemistry. Finally, further research should focus on exploring the potential of this compound to act as a corrosion inhibitor in metal alloys.
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWNGLMVNBZIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855866 | |
| Record name | 6-Chloro-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198268-98-3 | |
| Record name | 6-Chloro-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-nitropyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine](/img/structure/B1430729.png)
![3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1430733.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430736.png)



![2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride](/img/structure/B1430740.png)





